molecular formula C19H21NO4 B7106508 N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide

N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B7106508
M. Wt: 327.4 g/mol
InChI Key: SOVGVJZMQONGBR-UHFFFAOYSA-N
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Description

N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a phenyl group, an oxane ring, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-16-8-4-5-14(17(16)22)13-20-18(23)19(9-11-24-12-10-19)15-6-2-1-3-7-15/h1-8,21-22H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVGVJZMQONGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(C(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxane ring, followed by the introduction of the phenyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dihydroxyphenyl)ethyl]-2-methylacrylamide
  • 3,4-Dihydroxyphenylacetic acid
  • 2-(3,4-Dihydroxyphenyl)ethyl methyl carbonate

Uniqueness

N-[(2,3-dihydroxyphenyl)methyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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